Bienvenue dans la boutique en ligne BenchChem!

Npc-15437 dihydrochloride selective prot ein kin

PKC regulatory domain C1 domain inhibitor kinase inhibitor mechanism

NPC-15437 dihydrochloride (CAS 141774-20-1) is a synthetic, cell-permeable, and reversible inhibitor of protein kinase C (PKC) with an IC50 of 19 ± 2 μM for PKC enzymatic activity. It belongs to a novel structural class of synthetically derived PKC inhibitors and acts as a competitive inhibitor of phorbol ester binding (Ki = 5 ± 3 μM) and phosphatidylserine-induced activation (Ki = 12 ± 4 μM).

Molecular Formula C25H54Cl2N4O3
Molecular Weight 529.6 g/mol
CAS No. 141774-20-1
Cat. No. B114138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNpc-15437 dihydrochloride selective prot ein kin
CAS141774-20-1
Synonyms(2S)-2,6-diamino-N-[[1-(1-oxotridecyl)-2-piperidinyl]methyl]-hexanamide, dihydrochloride
Molecular FormulaC25H54Cl2N4O3
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.O.Cl.Cl
InChIInChI=1S/C25H50N4O2.2ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H;1H2/t22-,23?;;;/m0.../s1
InChIKeyGTFUFMLQSIAASY-HTJANFELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

NPC-15437 Dihydrochloride: A Selective, Regulatory-Domain-Targeting Protein Kinase C Inhibitor for Cell Signaling Research


NPC-15437 dihydrochloride (CAS 141774-20-1) is a synthetic, cell-permeable, and reversible inhibitor of protein kinase C (PKC) with an IC50 of 19 ± 2 μM for PKC enzymatic activity [1]. It belongs to a novel structural class of synthetically derived PKC inhibitors and acts as a competitive inhibitor of phorbol ester binding (Ki = 5 ± 3 μM) and phosphatidylserine-induced activation (Ki = 12 ± 4 μM) [2]. Critically, NPC-15437 binds to the C1 regulatory domain of PKC at residues 12–42, a site encompassing the pseudosubstrate binding domain and part of the first cysteine-rich repeat sequence [3]. At concentrations up to 300 μM, NPC-15437 does not inhibit cAMP-dependent protein kinase A (PKA) or Ca2+/calmodulin-dependent myosin light chain kinase (MLCK), establishing a defined selectivity window for PKC over these off-target kinases [2]. The compound is active in intact cells and in vivo following systemic administration, with demonstrated CNS bioavailability [4].

Why NPC-15437 Dihydrochloride Cannot Be Interchanged with Generic PKC Inhibitors


PKC inhibitors are mechanistically heterogeneous: they target distinct domains (regulatory vs. catalytic), exhibit widely divergent off-target profiles, and differ fundamentally in their dependence on experimental conditions such as light activation. NPC-15437 dihydrochloride targets the C1 regulatory domain of PKC at a precisely mapped locus (residues 12–42) [1], a mechanism shared only with calphostin C among commonly used PKC inhibitors. However, calphostin C inhibition is strictly light-dependent — ordinary fluorescent light is sufficient for full activation, and the compound can paradoxically activate PKC at high concentrations under illumination — introducing a source of experimental variability absent with NPC-15437 [2]. The most widely used PKC inhibitors (staurosporine, bisindolylmaleimide I/Gö 6976, and chelerythrine) all act at the catalytic domain and exhibit distinct isoform selectivity patterns and off-target activities, making results obtained with one PKC inhibitor non-transferable to another [3]. Furthermore, NPC-15437 has demonstrated CNS bioavailability following systemic administration, a property not uniformly shared across the PKC inhibitor class and critical for neuroscience applications [4].

NPC-15437 Dihydrochloride: Quantitative Comparative Evidence for Experimental Selection


Regulatory Domain (C1) Binding at a Defined Molecular Locus vs. Catalytic Domain Inhibitors

NPC-15437 dihydrochloride binds to the C1 regulatory domain of PKC at residues 12–42, a region encoding the pseudosubstrate binding domain and part of the first cysteine-rich repeat sequence, and acts as a competitive inhibitor of phorbol ester-induced PKC activation (Ki = 5 ± 3 μM) and phosphatidylserine-induced activation (Ki = 12 ± 4 μM), with mixed-type inhibition with respect to calcium [1]. By contrast, Gö 6976 (IC50 = 2.3–7.9 nM for PKCα/βI), bisindolylmaleimide I (IC50 = 8–21 nM for classical PKCs), and staurosporine (IC50 = 2.7–6 nM) all target the ATP-binding site within the catalytic domain, which is highly conserved across the kinome and underlies their broader off-target profiles [2]. Chelerythrine (IC50 = 660 nM) also acts on the catalytic domain, functioning as a competitive inhibitor with respect to the phosphate acceptor [3]. Calphostin C, the only other commonly used regulatory-domain inhibitor, binds the C1 domain with an IC50 of 50 nM but its inhibitory activity is strictly light-dependent; under illumination it can paradoxically activate PKC at high concentrations via singlet oxygen generation, introducing experimental variability not present with the light-independent NPC-15437 [4].

PKC regulatory domain C1 domain inhibitor kinase inhibitor mechanism

Superior Off-Target Kinase Selectivity: No PKA or MLCK Inhibition at 300 μM vs. Staurosporine and Chelerythrine

NPC-15437 dihydrochloride at concentrations up to 300 μM (approximately 15-fold above its PKC IC50) produces no detectable inhibition of cAMP-dependent protein kinase A (PKA) or Ca2+/calmodulin-dependent myosin light chain kinase (MLCK), establishing a >15-fold selectivity window over these key off-target kinases [1]. This contrasts sharply with staurosporine, which inhibits PKA with an IC50 of 15 nM — a mere 2.5-fold difference from its PKC IC50 of 6 nM — making it functionally non-selective at typical working concentrations [2]. Chelerythrine chloride, despite being described as PKC-selective (IC50 = 660 nM), additionally inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with an IC50 of 1.5 μM and antagonizes P2X7 purinergic receptors with an IC50 of 5.6 μM, introducing confounding effects in Ca2+ signaling and inflammatory readouts [3]. Calphostin C, while displaying >1000-fold selectivity over PKA and tyrosine kinases, also potently inhibits phospholipase D isoenzymes PLD1 and PLD2 with an IC50 of approximately 100 nM .

kinase selectivity profiling PKA MLCK off-target inhibition

Demonstrated CNS Bioavailability: Dose-Dependent Memory Modulation vs. Limited Brain Penetration of Competitor Inhibitors

NPC-15437 dihydrochloride administered systemically (0.1–10 mg/kg i.p.) in mice produced dose-dependent deficits in retention of the temporal component of a Y-maze avoidance task, with a significant amnestic effect at 1 mg/kg while leaving spatial memory intact — a dissociation demonstrating both CNS target engagement and behavioral specificity [1]. In a separate paradigm, intra-nucleus accumbens injection of NPC-15437 (0.1–1.0 μg/side) dose-dependently blocked amphetamine-produced conditioned place preference in rats, confirming PKC-dependent modulation of reward-related learning at behaviorally relevant doses [2]. By contrast, bisindolylmaleimide I (GF 109203X) and Gö 6976, despite superior in vitro potency (IC50 ≈ 8–20 nM and 2–8 nM, respectively), have limited reported CNS bioavailability and are predominantly used in ex vivo or cell-based systems [3]. Staurosporine is generally considered unsuitable for behavioral studies due to its broad cytotoxicity and non-selective kinome inhibition at relevant concentrations [4].

CNS bioavailability memory consolidation behavioral pharmacology central nervous system

In Vivo Pharmacodynamic Validation: Phorbol Ester-Induced Ear Edema Model with Quantified IC50

In a mouse model of phorbol ester-induced ear edema — a classical in vivo PKC-dependent inflammatory readout — NPC-15437 inhibited edema formation with an IC50 of 175 μg/ear, directly demonstrating the compound's ability to antagonize PKC-mediated signaling in intact tissue [1]. This in vivo pharmacodynamic endpoint provides direct evidence of functional PKC inhibition at the tissue level, complementing the biochemical and cellular data. While many PKC inhibitors (calphostin C, Gö 6976, bisindolylmaleimide I) have been extensively characterized in vitro, direct quantitative in vivo PD data from comparable models are rarely reported in their foundational characterization papers. Calphostin C's in vivo utility is further complicated by its light-dependence — its inhibitory activity requires concurrent light exposure, introducing a variable that is difficult to control in whole-animal experiments and effectively precluding reproducible in vivo PKC inhibition under standard laboratory conditions [2]. NPC-15437's light-independent mechanism enables straightforward in vivo experimental design without specialized illumination protocols.

in vivo pharmacodynamics phorbol ester inflammation model PKC target engagement

Unique P-Glycoprotein Modulatory Activity: Functional Application in Multidrug Resistance Research

NPC-15437 dihydrochloride at 75 μM produced a 6- to 10-fold increase in nuclear accumulation of daunorubicin in P-glycoprotein (Pgp)-expressing CH(R)C5 hamster ovary cells, as measured by flow microfluorimetry [1]. In colony-forming assays, co-treatment with 75 μM NPC-15437 was associated with a 4-fold decrease in the LD90 for etoposide and a 2.5-fold decrease in the LD50 for vincristine in the same Pgp-expressing cell line [1]. Similar chemosensitization effects were confirmed in MCF-7/Adria(R) human breast cancer cells. Mechanistic studies demonstrated that the effect of NPC-15437 was partially reversed by the PKC activator phorbol-12-myristate 13-acetate, and photoaffinity labeling experiments revealed that NPC-15437 also directly inhibited [3H]-azidopine binding to Pgp in isolated membrane vesicles, suggesting a dual PKC-dependent and PKC-independent mechanism of Pgp modulation [1]. This P-glycoprotein modulatory activity represents a functional application of NPC-15437 that is not a recognized property of the other major PKC inhibitors (staurosporine, bisindolylmaleimide I, Gö 6976, chelerythrine, or calphostin C) at comparable concentrations [2].

P-glycoprotein multidrug resistance chemosensitization drug efflux transporter

Novel Synthetic Structural Class with Defined Isoform Selectivity Profile: Preferential PKC-η Inhibition

NPC-15437 is the prototype member of a novel structural class of synthetically derived PKC inhibitors, chemically distinct from the indolocarbazole (staurosporine, Gö 6976), bisindolylmaleimide (GF 109203X), benzophenanthridine alkaloid (chelerythrine), and perylenequinone (calphostin C) classes [1]. An isoform-selectivity profiling study comparing regulatory-domain and catalytic-domain inhibitors across mammalian PKC-α, -βI, -δ, -η, and -ζ identified NPC-15437 as showing promising selectivity for PKC-η, a distinctive isoform selectivity profile not shared by other tested inhibitors [2]. In a separate analysis, NPC-15437 showed selectivity for PKC-α (IC50 ≈ 22 μM) over PKC-HH (IC50 ≈ 30 μM) and PKC-CB (IC50 ≈ 130 μM), with no activity against cAMP-dependent or Ca2+/calmodulin-dependent kinases at concentrations up to 300 μM . This structural novelty and distinct isoform selectivity profile make NPC-15437 a non-redundant tool compound: its novel scaffold enables exploration of chemical space around PKC inhibition that is inaccessible with the prototypical natural product-derived inhibitors, and its PKC-η preference is not recapitulated by Gö 6976 (selective for PKCα/βI), bisindolylmaleimide I (broad classical/novel PKC inhibition), or calphostin C (broad PKC inhibition with PLD off-target activity) [3].

PKC isoform selectivity PKC-eta novel chemical scaffold structure-activity relationship

NPC-15437 Dihydrochloride: Evidence-Based Research Application Scenarios for Procurement Decision-Making


Neuroscience: PKC-Dependent Memory Consolidation and Synaptic Plasticity Studies in Vivo

NPC-15437 dihydrochloride is the only commercially available PKC inhibitor with validated CNS bioavailability and quantified behavioral pharmacology benchmarks. Post-training systemic administration (0.1–10 mg/kg i.p.) produces dose-dependent, component-specific memory retention deficits in mice, while intra-NAc microinjection (0.1–1.0 μg/side) blocks amphetamine-induced conditioned place preference in rats [1]. This makes NPC-15437 the compound of choice for in vivo studies investigating PKC-mediated mechanisms of learning, memory consolidation, drug reward, and synaptic plasticity — applications where catalytic-domain inhibitors (bisindolylmaleimide I, Gö 6976) lack demonstrated CNS target engagement at behaviorally viable doses and where staurosporine is precluded by cytotoxicity. The compound's reversible, light-independent mechanism further enables straightforward experimental protocols without the specialized illumination requirements of calphostin C [2].

Cancer Pharmacology: Multidrug Resistance Reversal via Dual PKC Inhibition and P-Glycoprotein Modulation

NPC-15437 dihydrochloride uniquely combines PKC inhibition with direct P-glycoprotein (Pgp) modulation — an application not served by any other commercial PKC inhibitor. At 75 μM, NPC-15437 increases nuclear accumulation of anthracyclines (6- to 10-fold), decreases etoposide LD90 (4-fold), and decreases vincristine LD50 (2.5-fold) in Pgp-expressing cancer cell lines [3]. This dual activity enables single-compound investigation of the intersection between PKC signaling and drug efflux transporter function in multidrug-resistant cancers — experiments that would otherwise require co-administration of a PKC inhibitor and a dedicated Pgp modulator, introducing confounding pharmacokinetic variables. Researchers should note that higher concentrations of NPC-15437 (>75 μM) exhibit cytotoxicity that limits its standalone use as a chemosensitizer, defining this as a tool compound application rather than a therapeutic candidate [3].

Cell Signaling: Dissecting PKC Regulatory Domain-Mediated vs. Catalytic Domain-Mediated Functions

Because NPC-15437 dihydrochloride targets the C1 regulatory domain (residues 12–42) rather than the ATP-binding catalytic site, it selectively antagonizes phorbol ester/diacylglycerol-dependent PKC activation while leaving basal catalytic activity relatively unaffected [1]. This mechanistic distinction enables signaling researchers to discriminate between regulatory-domain-mediated PKC functions (e.g., phorbol ester-induced membrane translocation, scaffolding interactions) and catalytic phosphorylation-dependent functions — a dissociation that ATP-competitive catalytic-domain inhibitors (bisindolylmaleimide I, Gö 6976, staurosporine) cannot provide. When used in combination with catalytic-domain inhibitors, NPC-15437 enables two-pronged pharmacological dissection of PKC signaling architecture. The defined selectivity window (no PKA or MLCK inhibition at up to 300 μM) further ensures that observed phenotypes can be attributed to PKC with greater confidence than when using staurosporine or chelerythrine [4].

Inflammation and Vascular Biology: In Vivo PKC Target Engagement Studies

NPC-15437 dihydrochloride is validated in the phorbol ester-induced mouse ear edema model with a quantified in vivo IC50 of 175 μg/ear, providing a benchmark for dose selection in PKC-dependent inflammation studies [5]. This in vivo PD endpoint — absent from the foundational literature of most catalytic-domain PKC inhibitors — makes NPC-15437 suitable for dermatological inflammation models, vascular permeability assays, and studies of PKC-mediated inflammatory signaling cascades in intact tissue. The compound's aqueous solubility (≥10 mg/mL in water, ≥10 mg/mL in DMSO) facilitates formulation for both topical and systemic in vivo administration . For laboratories transitioning PKC research from cell-based to in vivo models, NPC-15437 offers a characterized bridge compound with defined in vivo PKC inhibition parameters.

Quote Request

Request a Quote for Npc-15437 dihydrochloride selective prot ein kin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.